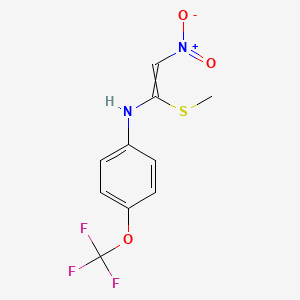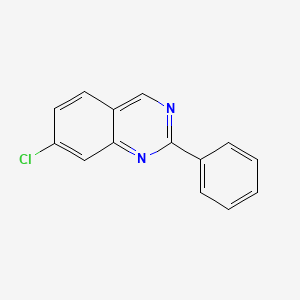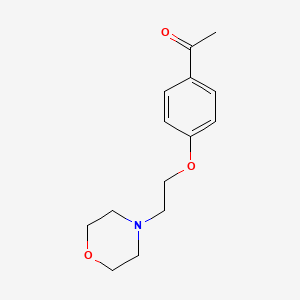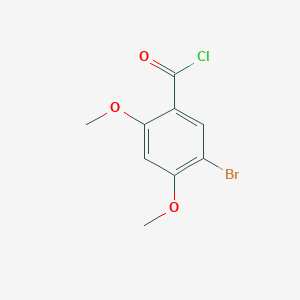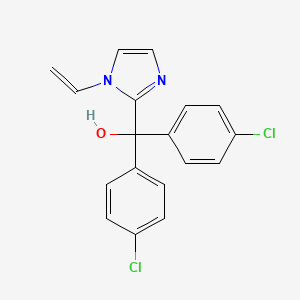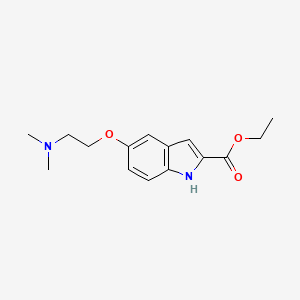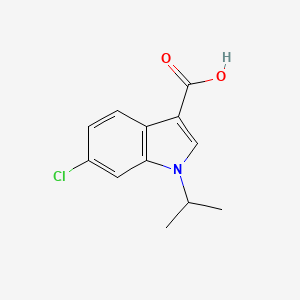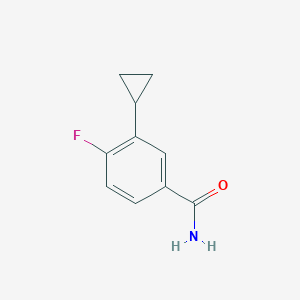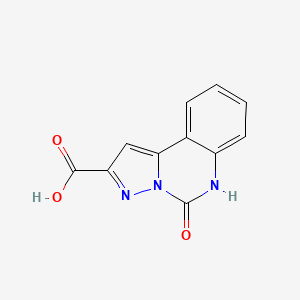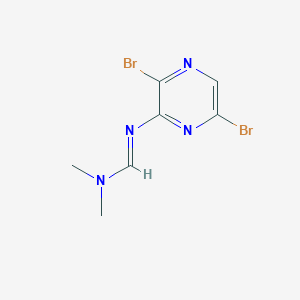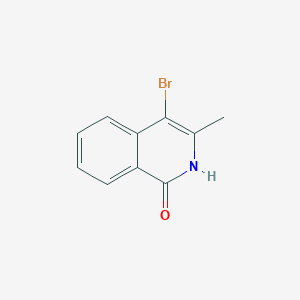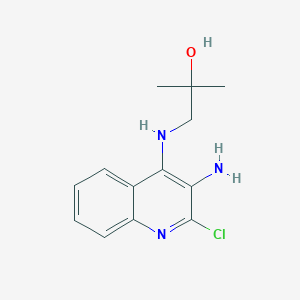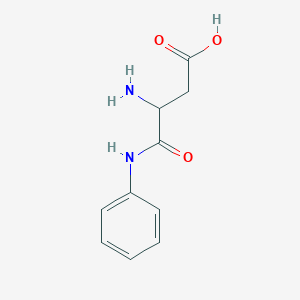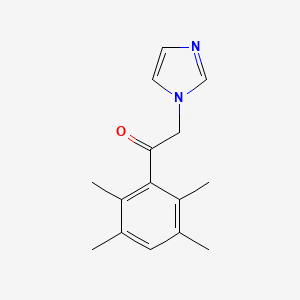
2-imidazol-1-yl-1-(2,3,5,6-tetramethylphenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Imidazolyl)-2’,3’,5’,6’-tetramethylacetophenone is an organic compound that features an imidazole ring attached to a tetramethyl-substituted acetophenone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Imidazolyl)-2’,3’,5’,6’-tetramethylacetophenone typically involves the reaction of 2’,3’,5’,6’-tetramethylacetophenone with imidazole under specific conditions. One common method includes:
Reacting 2’,3’,5’,6’-tetramethylacetophenone with imidazole: in the presence of a base such as potassium carbonate.
Heating the mixture: to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(1-Imidazolyl)-2’,3’,5’,6’-tetramethylacetophenone can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.
Reduction: The carbonyl group in the acetophenone moiety can be reduced to form the corresponding alcohol.
Substitution: The imidazole ring can participate in electrophilic substitution reactions, introducing different substituents onto the ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products:
Oxidation: Imidazole N-oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted imidazole derivatives.
Applications De Recherche Scientifique
2-(1-Imidazolyl)-2’,3’,5’,6’-tetramethylacetophenone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-(1-Imidazolyl)-2’,3’,5’,6’-tetramethylacetophenone involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the compound’s structure allows it to interact with enzymes and receptors, modulating their activity and leading to specific biological effects.
Comparaison Avec Des Composés Similaires
2-(1-Imidazolyl)acetophenone: Lacks the tetramethyl substitution, resulting in different chemical and biological properties.
2-(1-Imidazolyl)-2’,3’,5’,6’-tetramethylbenzophenone: Features a benzophenone moiety instead of acetophenone, leading to variations in reactivity and applications.
Uniqueness: 2-(1-Imidazolyl)-2’,3’,5’,6’-tetramethylacetophenone is unique due to its tetramethyl substitution, which imparts distinct steric and electronic properties
Propriétés
Numéro CAS |
73931-90-5 |
|---|---|
Formule moléculaire |
C15H18N2O |
Poids moléculaire |
242.32 g/mol |
Nom IUPAC |
2-imidazol-1-yl-1-(2,3,5,6-tetramethylphenyl)ethanone |
InChI |
InChI=1S/C15H18N2O/c1-10-7-11(2)13(4)15(12(10)3)14(18)8-17-6-5-16-9-17/h5-7,9H,8H2,1-4H3 |
Clé InChI |
WINCJAORCADCES-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1C)C(=O)CN2C=CN=C2)C)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


